Methanone, 2-benzofuranyl(4-chlorophenyl)-

説明

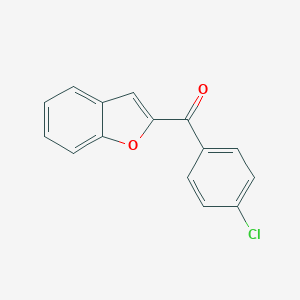

Methanone, 2-benzofuranyl(4-chlorophenyl)-, also known as (4-chlorobenzoyl)benzofuran, is a chemical compound with the molecular formula C15H9ClO2. This compound is characterized by the presence of a benzofuran ring fused with a 4-chlorophenyl group through a methanone linkage. It is a derivative of benzofuran and is known for its diverse applications in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methanone, 2-benzofuranyl(4-chlorophenyl)- typically involves the reaction of 2-benzofuran with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-Benzofuran+4-Chlorobenzoyl chloride→Methanone, 2-benzofuranyl(4-chlorophenyl)-+HCl

Industrial Production Methods

In an industrial setting, the production of methanone, 2-benzofuranyl(4-chlorophenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity methanone, 2-benzofuranyl(4-chlorophenyl)-.

化学反応の分析

Substitution Reactions

The 4-chlorophenyl group can participate in nucleophilic aromatic substitution (SNAr) under specific conditions. For example:

- Chlorine displacement may occur at elevated temperatures with strong nucleophiles (e.g., methoxide or amines) in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are feasible if a leaving group (e.g., bromide) is introduced at the para position of the phenyl ring .

Table 1: Substitution Reactions of 4-Chlorophenyl Derivatives

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| SNAr | NaOCH₃, DMSO, 100°C | 4-Methoxyphenyl analog | |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, 1,4-dioxane | Biaryl derivatives |

Reduction Reactions

The methanone (C=O) group can be reduced to a secondary alcohol using agents like lithium aluminum hydride (LiAlH₄) . This reaction is critical for modifying the compound’s polarity and bioactivity.

Example Reaction Pathway:

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitution at positions activated by the electron-donating oxygen atom. Common reactions include:

- Bromination : Using Br

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the potential of benzofuran derivatives, including Methanone, 2-benzofuranyl(4-chlorophenyl)-, as antimicrobial agents.

- Mechanism and Efficacy : Research indicates that compounds with a benzofuran core exhibit significant antibacterial properties. For instance, derivatives with various substitutions at the benzofuran moiety have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. A study demonstrated that compounds with methoxy and nitro substitutions exhibited strong antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 125 µg/mL against pathogens like Salmonella typhimurium and Streptococcus mutans .

- Case Study : In a comparative analysis of synthesized benzofuran derivatives, Methanone, 2-benzofuranyl(4-chlorophenyl)- was evaluated alongside other compounds for its antibacterial properties. The results suggested that modifications at the C-4 position significantly influenced the antimicrobial activity, with halogenated derivatives often showing reduced efficacy .

| Compound | Gram-Negative MIC (µg/mL) | Gram-Positive MIC (µg/mL) |

|---|---|---|

| 4a | 1000 | 1000 |

| 4b | - | - |

| 4c | 500 | 500 |

| 4d | 250 | 250 |

| 4e | 125 | 125 |

Anticancer Activity

The anticancer potential of Methanone, 2-benzofuranyl(4-chlorophenyl)- has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

- Cell Line Studies : In vitro tests against lung adenocarcinoma cells (A549) revealed that benzofuran derivatives could effectively inhibit critical signaling pathways involved in tumor growth. For example, a related compound demonstrated an IC50 value of 16.4 µM against PLK1 (Polo-like kinase 1), which is crucial for cancer cell mitosis .

- Mechanism of Action : The anticancer efficacy is attributed to the compound's ability to induce apoptosis in cancer cells. Structural modifications play a vital role in enhancing cytotoxicity; for instance, the introduction of halogens at specific positions on the benzofuran ring has been shown to improve anticancer activity significantly .

Antioxidant Properties

Antioxidant activity is another significant application area for Methanone, 2-benzofuranyl(4-chlorophenyl)-.

- Evaluation Methods : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the radical scavenging ability of compounds. Studies have reported that certain benzofuran derivatives exhibit substantial antioxidant activities, with one compound demonstrating a DPPH scavenging effect of approximately 32.62% at a concentration of 2 mg/mL .

- Comparative Analysis : The antioxidant capacity varies among different derivatives; for instance, compounds with specific substitutions at the C-4 position showed enhanced metal chelating and reducing power compared to their unsubstituted counterparts .

作用機序

The mechanism of action of methanone, 2-benzofuranyl(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation pathways.

類似化合物との比較

Similar Compounds

Benzophenone, 4-chloro-: Similar structure but lacks the benzofuran ring.

4-Chlorobenzophenone: Another name for benzophenone, 4-chloro-.

p-Chlorobenzophenone: Another name for benzophenone, 4-chloro-.

Uniqueness

Methanone, 2-benzofuranyl(4-chlorophenyl)- is unique due to the presence of both benzofuran and 4-chlorophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications, distinguishing it from other similar compounds that lack either the benzofuran or chlorophenyl moiety.

生物活性

Overview

Methanone, 2-benzofuranyl(4-chlorophenyl)-, also known as (4-chlorobenzoyl)benzofuran, is a compound with the molecular formula C15H9ClO2. It features a benzofuran ring linked to a 4-chlorophenyl group through a methanone bond. This compound has garnered interest in various fields, particularly for its potential biological activities , including antimicrobial and anticancer properties.

- Molecular Formula : C15H9ClO2

- CAS Number : 27052-20-6

- Structure : Contains a benzofuran moiety and a chlorophenyl substituent.

Antimicrobial Activity

Research indicates that Methanone, 2-benzofuranyl(4-chlorophenyl)- exhibits significant antimicrobial properties. A study evaluated various benzofuran derivatives and found that modifications on the benzofuran ring can enhance antimicrobial efficacy. Specifically, compounds with electron-withdrawing groups showed increased activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance:

- Compound with hydroxyl group at C-4 position demonstrated moderate antibacterial activity (MIC80 = 0.39 mg/mL against S. aureus) .

- The presence of halogen substituents was also noted to influence activity, with some derivatives showing no antimicrobial effects when halogenated .

Anticancer Activity

Methanone, 2-benzofuranyl(4-chlorophenyl)- has been investigated for its anticancer potential across several cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways. Key findings include:

- In vitro studies revealed that certain benzofuran derivatives exhibited cytotoxic effects against human cancer cell lines such as breast, lung, and prostate cancers .

- A specific derivative demonstrated an IC50 value of 5 μM against leukemia cells (K562) and 0.1 μM against HL60 cells, indicating potent anticancer activity without toxicity to normal cells .

- Structural modifications, such as the addition of chlorine atoms or hydroxymethyl groups, significantly enhanced anticancer activity by increasing binding interactions with target proteins involved in cancer progression .

Study on Antimicrobial Properties

A systematic review assessed the antimicrobial efficacy of various benzofuran derivatives, including Methanone, 2-benzofuranyl(4-chlorophenyl)-. The study highlighted:

- Compounds with specific substitutions showed increased antifungal activity against Candida albicans, suggesting that structural optimization is crucial for enhancing biological activity .

Study on Anticancer Activity

In another case study focusing on the structure-activity relationship (SAR) of benzofuran derivatives:

- The introduction of different substituents was found to modulate the biological activity significantly. For example, compounds with nitro groups displayed enhanced cytotoxicity against cancer cells due to improved interaction with DNA .

The biological activities of Methanone, 2-benzofuranyl(4-chlorophenyl)- are attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : Likely involves inhibition of bacterial enzymes or disruption of cell membrane integrity.

- Anticancer Mechanism : May include the induction of apoptosis through activation of caspases or inhibition of key signaling pathways involved in cell proliferation.

特性

IUPAC Name |

1-benzofuran-2-yl-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHJAAOLWZILJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181526 | |

| Record name | Methanone, 2-benzofuranyl(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27052-20-6 | |

| Record name | 2-Benzofuranyl(4-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27052-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 2-benzofuranyl(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027052206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, 2-benzofuranyl(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。